molecular formula C11H12BrNO2 B2972212 (4-Bromo-3-methyl-phenyl)-(3-hydroxy-azetidin-1-yl)-methanone CAS No. 1566813-29-3

(4-Bromo-3-methyl-phenyl)-(3-hydroxy-azetidin-1-yl)-methanone

Cat. No. B2972212
CAS RN: 1566813-29-3
M. Wt: 270.126
InChI Key: MPHJRGKVENXCTH-UHFFFAOYSA-N
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Description

(4-Bromo-3-methyl-phenyl)-(3-hydroxy-azetidin-1-yl)-methanone, also known as BRM-3M, is a novel chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of azetidinone derivatives and has been found to exhibit interesting biochemical and physiological effects.

Mechanism of Action

The mechanism of action of (4-Bromo-3-methyl-phenyl)-(3-hydroxy-azetidin-1-yl)-methanone is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are important mediators of inflammation, pain, and fever, and their inhibition by (4-Bromo-3-methyl-phenyl)-(3-hydroxy-azetidin-1-yl)-methanone may explain its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects:
(4-Bromo-3-methyl-phenyl)-(3-hydroxy-azetidin-1-yl)-methanone has been found to exhibit interesting biochemical and physiological effects, including the inhibition of COX enzymes, the reduction of prostaglandin production, and the modulation of immune responses. These effects may be useful in the treatment of various inflammatory and immune-related disorders.

Advantages and Limitations for Lab Experiments

(4-Bromo-3-methyl-phenyl)-(3-hydroxy-azetidin-1-yl)-methanone has several advantages for use in lab experiments, including its relatively simple synthesis method, its interesting biological activities, and its potential applications in medicinal chemistry. However, there are also some limitations to its use, including its limited availability and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on (4-Bromo-3-methyl-phenyl)-(3-hydroxy-azetidin-1-yl)-methanone, including the investigation of its potential applications in the treatment of various inflammatory and immune-related disorders, the exploration of its mechanism of action, and the development of novel derivatives with improved biological activities. Additionally, further studies are needed to determine the safety and efficacy of this compound in preclinical and clinical settings.

Synthesis Methods

The synthesis of (4-Bromo-3-methyl-phenyl)-(3-hydroxy-azetidin-1-yl)-methanone involves a multi-step process that begins with the reaction of 4-bromo-3-methylacetophenone with hydroxylamine hydrochloride to form 4-bromo-3-methyl-N-hydroxyacetophenone. This intermediate is then subjected to a reaction with chloroacetyl chloride to form (4-bromo-3-methyl-phenyl)-(chloromethyl)-ketone. The final step involves the reaction of this intermediate with (S)-3-hydroxyazetidine to form (4-Bromo-3-methyl-phenyl)-(3-hydroxy-azetidin-1-yl)-methanone.

Scientific Research Applications

(4-Bromo-3-methyl-phenyl)-(3-hydroxy-azetidin-1-yl)-methanone has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been found to exhibit interesting biological activities, including anti-inflammatory, analgesic, and antipyretic effects.

properties

IUPAC Name

(4-bromo-3-methylphenyl)-(3-hydroxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c1-7-4-8(2-3-10(7)12)11(15)13-5-9(14)6-13/h2-4,9,14H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPHJRGKVENXCTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N2CC(C2)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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